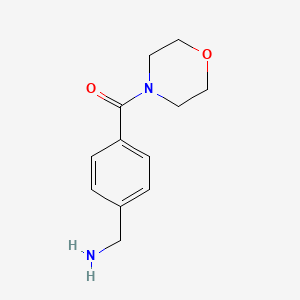

4-(Morpholinocarbonyl)benzylamine

货号 B1285696

CAS 编号:

923138-47-0

分子量: 220.27 g/mol

InChI 键: HNCQITIOVQUUQB-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

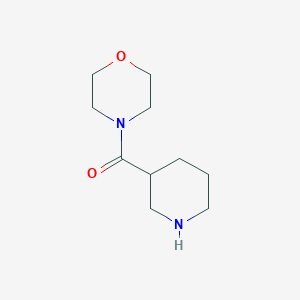

The synthesis of benzylamines, such as 4-(Morpholinocarbonyl)benzylamine, can be achieved through various methods. One common method involves the reaction of aromatic aldehydes with 2-amino-2-phenylpropanoate salts, which undergoes an efficient decarboxylative transamination under mild conditions . Another method involves the reaction of boronic acids with cyanamidyl/arylcyanamidyl radicals . These methods provide a practical synthetic approach for the preparation of a range of benzylamines .Molecular Structure Analysis

The molecular structure of 4-(Morpholinocarbonyl)benzylamine consists of a benzyl group attached to a morpholine ring via a carbonyl group . The nitrogen atom in the morpholine ring is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron .Chemical Reactions Analysis

Benzylamines, including 4-(Morpholinocarbonyl)benzylamine, can undergo various chemical reactions. For instance, they can react with CO2 in the presence of basic additives . They can also participate in boron-catalysed direct amidation reactions .科学研究应用

- Solvent-Free Oxidative Coupling : Researchers have explored the use of MnO₄⁻¹-incorporated Mg–Al hydrotalcite (Mn-HT) catalysts for the oxidative coupling of various benzylamine derivatives to biologically active imine intermediates. This reaction occurs under solvent-free conditions, making it environmentally friendly. The Mn-HT catalysts exhibit high stability and catalytic activity, yielding imine products without the need for toxic solvents .

- CO₂ Adducts with Benzylamines : Investigations have focused on the reaction of benzylamines with CO₂ in various solvents. Additionally, new adducts associated with CO₂-protected benzylamine in acetonitrile containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been studied. These findings contribute to our understanding of CO₂ utilization and its potential applications in organic synthesis .

- Antibacterial and Anti-Cancer Properties : Imine derivatives, including those derived from benzylamines, play a crucial role in drug discovery. Schiff bases (imines) exhibit antibacterial, anti-cancer, anti-inflammatory, and anti-fungal activities. Researchers have explored their potential as therapeutic agents .

- Dyes and Fragrances Synthesis : Imines find applications in the synthesis of fine chemicals, dyes, and fragrances. Their versatile chemical properties allow for the creation of diverse aromatic compounds, contributing to the fragrance and flavor industry .

- Pesticides and Fungicides : Imines are used in agrochemicals due to their biological activity. They serve as intermediates in the synthesis of pesticides and fungicides, contributing to crop protection and agricultural productivity .

- Environmentally Benign Routes : Imine synthesis via oxidative coupling or other green methods reduces the reliance on hazardous reagents and solvents. Researchers continue to explore sustainable approaches for the conversion of benzylamine derivatives to imine products .

Catalysis and Organic Synthesis

Carbon Dioxide (CO₂) Utilization

Drug Discovery and Medicinal Chemistry

Fine Chemicals and Fragrances

Agrochemical Industry

Green Synthesis Strategies

安全和危害

未来方向

属性

IUPAC Name |

[4-(aminomethyl)phenyl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-9-10-1-3-11(4-2-10)12(15)14-5-7-16-8-6-14/h1-4H,5-9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCQITIOVQUUQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC=C(C=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Morpholinocarbonyl)benzylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

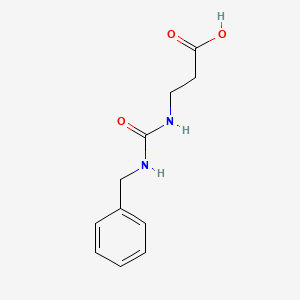

3-(3-Benzylureido)propanoic acid

71274-38-9

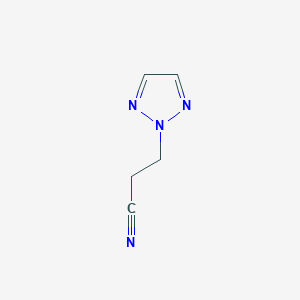

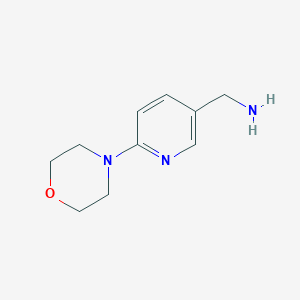

(6-Morpholinopyridin-3-yl)methanamine

771572-26-0

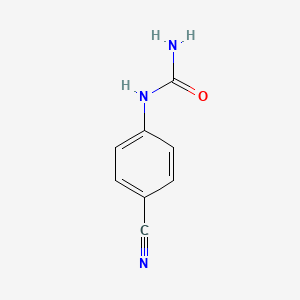

N-(4-cyanophenyl)urea

86065-51-2

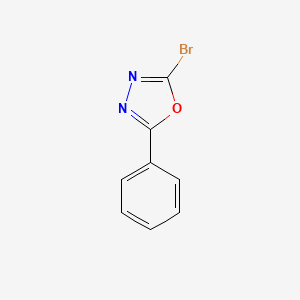

2-Bromo-5-phenyl-1,3,4-oxadiazole

51039-53-3

![[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1285663.png)

![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)

![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)